molecular formula C9H19N4O2+ B10759668 5-N-Allyl-arginine

5-N-Allyl-arginine

Katalognummer: B10759668
Molekulargewicht: 215.27 g/mol
InChI-Schlüssel: ZPQWZDPOLXVMOU-ZETCQYMHSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-N-Allyl-arginine is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an allyl group attached to the nitrogen atom at the fifth position of the arginine molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-N-Allyl-arginine typically involves the alkylation of arginine with an allyl halide. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 0-5°C to prevent side reactions and ensure high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification of the final product is achieved through crystallization and chromatography techniques to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5-N-Allyl-arginine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, and various substituted arginine derivatives .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-N-Allyl-arginine is unique due to its specific inhibition of nitric oxide synthase and the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to other arginine derivatives .

Eigenschaften

Molekularformel

C9H19N4O2+

Molekulargewicht

215.27 g/mol

IUPAC-Name

[(4S)-4-amino-4-carboxybutyl]-[amino-(prop-2-enylamino)methylidene]azanium

InChI

InChI=1S/C9H18N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h2,7H,1,3-6,10H2,(H,14,15)(H3,11,12,13)/p+1/t7-/m0/s1

InChI-Schlüssel

ZPQWZDPOLXVMOU-ZETCQYMHSA-O

Isomerische SMILES

C=CCNC(=[NH+]CCC[C@@H](C(=O)O)N)N

Kanonische SMILES

C=CCNC(=[NH+]CCCC(C(=O)O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.